3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a thioether and an azepane moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazine ring.
Attachment of the Azepane Moiety: The azepane group is often introduced through reductive amination or alkylation reactions, where an azepane derivative reacts with an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azepane moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,4-triazin-5(4H)-one: Lacks the thioether and azepane groups, making it less complex.
3-(2-Oxoethylthio)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure but without the azepane moiety.
3-((2-(Piperidin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The presence of both the thioether and azepane groups in 3-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other triazine derivatives.
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-9-11(18)13-12(15-14-9)19-8-10(17)16-6-4-2-3-5-7-16/h2-8H2,1H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKUEMVNBSQPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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